![molecular formula C13H24N2 B13097065 N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine is a spirocyclic amine compound characterized by its unique spiro[5.5]undecane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-Methyl-3-Azaspiro[5One common method involves the cyclization of a suitable precursor under basic conditions, followed by alkylation reactions to introduce the ethyl and methyl groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines .
Scientific Research Applications
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is explored for its potential use in the development of new materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undecane: Lacks the double bond present in N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine.
N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine: Lacks the ethyl group.
N-Ethyl-3-Azaspiro[5.5]Undec-7-En-9-Amine: Lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties .
Properties
Molecular Formula |
C13H24N2 |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-ethyl-N-methyl-3-azaspiro[5.5]undec-10-en-9-amine |
InChI |
InChI=1S/C13H24N2/c1-3-15(2)12-4-6-13(7-5-12)8-10-14-11-9-13/h4,6,12,14H,3,5,7-11H2,1-2H3 |
InChI Key |
JREKGLWHJSMPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCC2(CCNCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


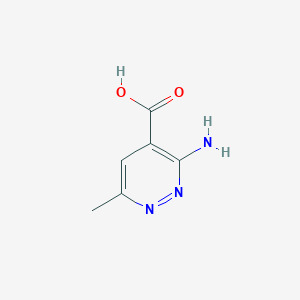
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
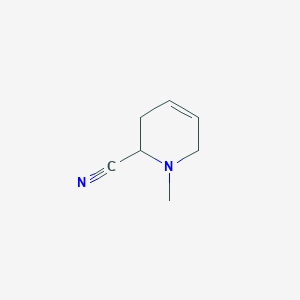
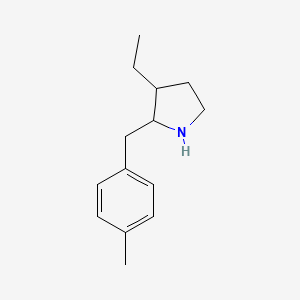

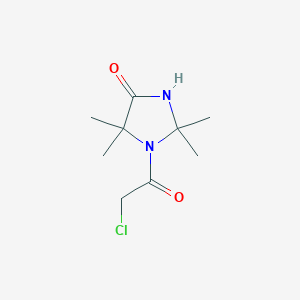
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
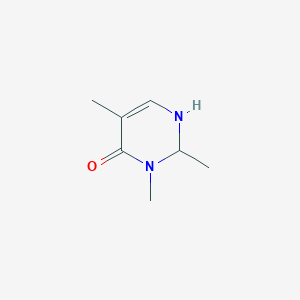
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
